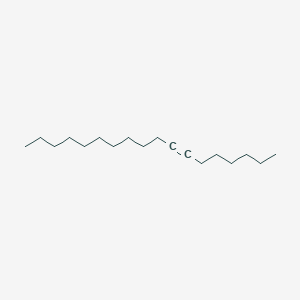

Octadec-7-yne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64183-49-9 |

|---|---|

Molecular Formula |

C18H34 |

Molecular Weight |

250.5 g/mol |

IUPAC Name |

octadec-7-yne |

InChI |

InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-13,15,17-18H2,1-2H3 |

InChI Key |

JNRZVQIBDMWBHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC#CCCCCCC |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of Octadec 7 Yne and Its Analogues

Established Strategies for Internal Alkyne Bond Formation

The creation of internal alkynes can be approached through several well-established synthetic strategies. These methods often involve the sequential construction of the carbon skeleton followed by the introduction or modification of the alkyne functionality.

Alkylation and Elimination Approaches for Alkyne Elaboration

A fundamental and widely used method for synthesizing internal alkynes involves the alkylation of terminal alkynes. utexas.edu This two-step process begins with the deprotonation of a terminal alkyne using a strong base, such as sodium amide (NaNH2) or sodium hydride, to form a highly nucleophilic acetylide anion. ucalgary.ca This anion then undergoes a nucleophilic substitution reaction (SN2) with a primary or secondary alkyl halide, effectively adding a carbon chain to the alkyne. ucalgary.ca To synthesize an internal alkyne, this process can be repeated with a second, different alkyl halide. utexas.edu For instance, the synthesis of octadec-7-yne could conceptually start from a terminal alkyne like 1-heptyne (B1330384), which is first deprotonated and then alkylated with 1-bromoundecane.

Alternatively, elimination reactions provide another classic route to alkynes. masterorganicchemistry.com This typically involves the double dehydrohalogenation of a vicinal or geminal dihalide. chemistrysteps.comlibretexts.org Treatment of a dihaloalkane with a strong base, often sodium amide in liquid ammonia (B1221849), results in two successive elimination reactions to form the carbon-carbon triple bond. masterorganicchemistry.comchemistrysteps.com The starting dihalides can be prepared from the corresponding alkenes via halogenation. masterorganicchemistry.com

| Method | Description | Key Reagents | Advantages | Limitations |

| Alkyne Alkylation | Sequential deprotonation and alkylation of a terminal alkyne. utexas.eduucalgary.ca | Strong base (e.g., NaNH2), Alkyl halides. ucalgary.ca | Versatile for creating unsymmetrical internal alkynes. | Limited to primary and some secondary alkyl halides due to competing elimination reactions. utexas.eduucalgary.ca |

| Double Dehydrohalogenation | Two consecutive elimination reactions from a vicinal or geminal dihalide. masterorganicchemistry.comchemistrysteps.com | Strong base (e.g., NaNH2). chemistrysteps.com | Good for converting alkenes to alkynes. masterorganicchemistry.com | Requires harsh reaction conditions and may lead to isomeric mixtures. |

Alkyne Metathesis in Long-Chain Hydrocarbon Synthesis

Alkyne metathesis is a powerful reaction that involves the redistribution of alkyne bonds, catalyzed by metal-alkylidyne complexes, typically of molybdenum or tungsten. beilstein-journals.orgwikipedia.org This method has gained prominence for its efficiency in synthesizing long-chain and macrocyclic alkynes. wikipedia.orgnih.gov In the context of long-chain hydrocarbon synthesis, alkyne cross-metathesis (ACM) can be employed, where two different terminal alkynes react to form an internal alkyne, or a terminal and an internal alkyne can be coupled. beilstein-journals.org Ring-closing alkyne metathesis (RCAM) is particularly useful for synthesizing large cyclic structures, which can then be further modified. wikipedia.org The driving force for these reactions is often the removal of a small, volatile alkyne byproduct like acetylene. wikipedia.org Recent advancements have led to the development of more robust and user-friendly catalysts, expanding the applicability of this method in complex molecule synthesis. nih.govmpg.de

Advanced Coupling Reactions for Carbon-Carbon Triple Bond Construction

Modern synthetic chemistry offers a variety of powerful cross-coupling reactions for the direct formation of carbon-carbon triple bonds. These methods often provide high yields and functional group tolerance.

Palladium-Catalyzed Coupling Methods (e.g., Sonogashira Coupling)

The Sonogashira coupling is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) and C(sp)-C(sp³) bonds. researchgate.netorganic-chemistry.org It typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org While traditionally used for aryl-alkyne coupling, modifications have extended its use to alkyl halides, making it a viable method for synthesizing internal alkynes like this compound. researchgate.net For example, 1-heptyne could be coupled with 1-iodoundecane (B118513) under Sonogashira conditions. Copper-free Sonogashira protocols have also been developed to avoid the issue of alkyne homocoupling. ajol.info More recently, decarbonylative Sonogashira coupling reactions have emerged, allowing for the use of carboxylic acids as coupling partners. acs.org

Copper-Promoted Coupling Reactions in Octadecyne Synthesis

Copper-promoted coupling reactions, such as the Glaser-Hay coupling, are classic methods for the oxidative homocoupling of terminal alkynes to form symmetrical diynes. acs.org While not directly applicable to the synthesis of unsymmetrical internal alkynes like this compound in a single step, these methods are foundational. The Ullmann condensation, another copper-mediated reaction, has seen significant advancements and can be used for various cross-coupling reactions. mdpi.com Modern copper-catalyzed cross-coupling reactions, often in the presence of specific ligands, have expanded the scope of substrates and improved reaction conditions, making them more versatile for complex syntheses. nih.govfrontiersin.org For the synthesis of this compound, a copper-catalyzed cross-coupling of an appropriate organometallic reagent derived from one portion of the molecule with an alkyl halide representing the other portion could be envisioned.

Targeted Synthesis of this compound via Functionalized Precursors

The synthesis of this compound can be achieved through the strategic use of functionalized precursors. This approach allows for the construction of the C18 backbone with a pre-installed functional group that can be converted into the alkyne moiety at a later stage. For instance, a long-chain ketone or aldehyde could undergo a Corey-Fuchs reaction to generate a dibromo-olefin, which is then treated with a strong base to form the alkyne.

Another strategy involves the coupling of two smaller, functionalized building blocks. For example, a Grignard reagent prepared from an undecyl halide could be coupled with a propargyl halide derivative containing the remaining seven carbon atoms. Alternatively, the synthesis of erythrogenic acid, which contains a conjugated diene-yne system, involved the oxidative coupling of dec-9-ynoic acid and oct-1-en-7-yne, showcasing the use of functionalized precursors in building complex unsaturated fatty acids. rsc.org

| Precursor Type | Reaction/Strategy | Description | Example Application |

| Carbonyl Compounds | Corey-Fuchs Reaction | Conversion of an aldehyde or ketone to a terminal alkyne via a dibromo-olefin intermediate. | Synthesis of a terminal alkyne which can then be alkylated to form this compound. |

| Halogenated Hydrocarbons | Grignard Reaction/Coupling | Formation of a Grignard reagent from an alkyl halide, followed by coupling with another functionalized fragment. | Coupling of undecylmagnesium bromide with a 7-carbon propargyl derivative. |

| Terminal Alkynes | Oxidative Coupling | Coupling of two terminal alkynes, one or both containing additional functionality, to form a diyne. rsc.org | Synthesis of erythrogenic acid from dec-9-ynoic acid and oct-1-en-7-yne. rsc.org |

Stereoselective and Regioselective Synthetic Control in Octadecyne Architectures

Achieving precise stereochemical and regiochemical outcomes is paramount in the synthesis of complex molecules like this compound, where biological activity can be highly dependent on the exact molecular architecture. The control of these parameters in alkyne synthesis is often accomplished through catalyst-directed reactions.

Various transition metal catalysts have been instrumental in directing the outcome of alkyne functionalization reactions. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for constructing the carbon skeleton of molecules like this compound. The choice of ligands and reaction conditions can influence the regioselectivity of these couplings. For example, in the Sonogashira coupling of a terminal alkyne with a vinyl or aryl halide, the catalyst system ensures the formation of the C-C bond at the desired position. While the alkyne bond itself is linear, stereocenters can be introduced in the side chains, and their configuration can be controlled using chiral ligands or auxiliaries.

Recent advancements have highlighted the use of other metals for achieving high stereoselectivity. Copper-catalyzed reactions, for instance, have been employed for the stereocontrolled synthesis of vinyl sulfones from terminal alkynes, demonstrating excellent chemo- and stereoselectivity. thieme-connect.com Similarly, copper-catalyzed diboration of terminal alkynes allows for the E-selective synthesis of 1,1-diborylalkenes, which are versatile intermediates for further stereocontrolled transformations. chemrxiv.org Nickel and cobalt catalysts have also emerged as effective systems for the stereo- and regiocontrolled hydrofunctionalization of alkynes. For example, cobalt-catalyzed hydrosilylation of alkynes can be tuned to yield either (E)-β-vinylsilanes or α-vinylsilanes with near-perfect regio- and stereocontrol by selecting the appropriate ligand. rsc.org

The stereodivergent functionalization of alkynes is a particularly powerful strategy, enabling the selective synthesis of either E- or Z-alkenes from a common alkyne precursor. rsc.org This is often achieved by using different catalytic systems or by modulating the reaction conditions. Such methodologies are crucial when the synthesis of a specific geometric isomer of an octadecenyne, a close analogue of this compound, is desired. For instance, photoredox/nickel dual catalysis has been shown to enable the stereodivergent sulfonylalkenylation of terminal alkynes. researchgate.net

The following table summarizes various catalytic systems and their application in achieving stereoselective and regioselective control in alkyne synthesis, which are principles applicable to the construction of octadecyne architectures.

| Catalyst System | Reaction Type | Outcome | Reference |

| Copper(II) | Sulfonylation of terminal alkynes | Regio- and stereocontrolled synthesis of vinyl sulfones | thieme-connect.com |

| Copper | Diboration of terminal alkynes | E-selective synthesis of 1,1-diborylalkenes | chemrxiv.org |

| Cobalt with bidentate phosphine (B1218219) ligands | Hydrosilylation of alkynes | (E)-β-vinylsilanes | rsc.org |

| Cobalt with bipyridine ligands | Hydrosilylation of alkynes | α-vinylsilanes | rsc.org |

| Palladium | Arylative cyclization of alkynols | Regiocontrolled 5-exo or 6-endo cyclizations | nih.gov |

| Nickel/Photoredox | Sulfonylalkenylation of terminal alkynes | Stereodivergent synthesis of E- or Z-isomers | researchgate.net |

| Ruthenium with Na2CO3 | Addition of carboxylic acids to alkynes | Markovnikov product | rsc.org |

| Ruthenium with DMAP | Addition of carboxylic acids to alkynes | anti-Markovnikov product | rsc.org |

Design and Implementation of Novel Synthetic Routes to this compound

The de novo synthesis of an internal alkyne like this compound can be approached through several strategic disconnections. A common and effective method involves the alkylation of a smaller terminal alkyne. For this compound, this could involve the deprotonation of a terminal alkyne such as 1-heptyne with a strong base to form an acetylide, followed by reaction with an alkyl halide, for example, 1-bromoundecane. The success of this approach relies on the efficient and clean coupling of the two fragments.

Isomerization reactions offer another pathway. An internal alkyne can be isomerized to a terminal alkyne using a "zipper" reaction, often catalyzed by a strong base like potassium 3-aminopropylamide (KAPA). researchgate.net Conversely, a more readily available internal alkyne could potentially be isomerized to the desired 7-yne position, although controlling the final position in a long chain can be challenging.

Modern synthetic methods provide more sophisticated and controlled approaches. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Negishi coupling, are highly versatile for creating C(sp)-C(sp3) bonds. For instance, a 1-haloalkyne could be coupled with an organometallic reagent containing the other part of the carbon chain.

A hypothetical novel synthetic route could leverage a building-block approach employing catalytic methods that offer high control. For example, the synthesis could start from commercially available, smaller building blocks that are coupled together using regioselective and stereoselective reactions.

A plausible multi-step synthesis could be designed as follows:

Preparation of a C7 fragment: Starting with 1-heptyne.

Preparation of a C11 fragment: Starting from a suitable 11-carbon alcohol, which is converted to an alkyl halide.

Coupling: The acetylide of 1-heptyne, generated using a strong base like n-butyllithium, is reacted with the 11-carbon alkyl halide to form the this compound backbone.

For analogues bearing additional functional groups or specific stereochemistry, more advanced strategies are necessary. For instance, the synthesis of a ceramide analogue containing a trans-double bond and an alkyne moiety involved a Sharpless asymmetric dihydroxylation to set the stereochemistry, followed by a Birch reduction. acs.org The synthesis of other complex fatty acid analogues has been achieved through sequences involving acetylide coupling reactions. nih.gov

The table below outlines a comparative analysis of potential synthetic strategies for this compound.

| Synthetic Strategy | Key Reactions | Advantages | Potential Challenges |

| Acetylide Alkylation | Deprotonation of 1-heptyne, SN2 reaction with 1-bromoundecane | Straightforward, uses readily available starting materials | Potential for elimination side reactions, requires strong base |

| Palladium-Catalyzed Cross-Coupling | Sonogashira or Negishi coupling of a C7 alkyne fragment with a C11 alkyl fragment | High functional group tolerance, mild reaction conditions | Requires synthesis of suitable organometallic and halide precursors |

| Isomerization | "Zipper" reaction of a different octadecyne isomer | Can utilize more accessible starting materials | Lack of control to stop isomerization at the 7-position |

| Fragment Coupling via Modern Methods | Zr-catalyzed carboalumination followed by transmetalation | High regio- and stereoselectivity for creating functionalized analogues | acs.org |

The development of new synthetic routes continues to be an active area of research, with a focus on improving efficiency, selectivity, and sustainability. rsc.org These advancements will undoubtedly facilitate the synthesis of complex molecules like this compound and its structurally diverse analogues for various scientific investigations.

Advanced Research on Octadec 7 Yne Derivatives: Synthesis and Functional Exploration

Structurally Modified Octadec-7-yne Analogues

The modification of the this compound structure through the introduction of oxygen, nitrogen, and halogen atoms, as well as branching and stereochemical control, has yielded a wide array of derivatives with unique properties.

Oxygenated Derivatives: Synthesis of Hydroxy, Keto, and Epoxy Alkynes

The incorporation of oxygen-containing functional groups like hydroxyl, keto, and epoxy moieties into alkyne structures has been a key area of investigation.

A notable example is the work on (E)-9-oxooctadec-10-en-12-ynoic acid and its analogues. This compound, isolated from the plant Ixora coccinea, has demonstrated potential in mediating glucose uptake. acs.orgnih.govresearchgate.net Researchers have synthesized a series of amide derivatives from the parent acid to conduct extensive structure-activity relationship (SAR) studies. acs.orgnih.govresearchgate.net These studies aim to enhance the molecule's bioactivity and address potential metabolic liabilities associated with the carboxylic acid group. acs.orgnih.gov The antidiabetic effect of (E)-9-oxooctadec-10-en-12-ynoic acid is believed to be mediated through the activation of the phosphoinositide 3-kinase (PI3K) pathway, which in turn increases insulin-stimulated glucose uptake in L6 myotubes. nih.govresearchgate.netacs.org Molecular docking studies against PI3K have been employed to understand the binding modes and thermodynamic interactions that govern the binding affinity of these analogues. acs.org

Another significant oxygenated derivative is 7-hydroxy-octadec-5-yne-9Z,12Z-dienoic acid , which has been isolated from the red algae Liagora farinosa. mathewsopenaccess.com This compound, along with related acetylenic lipids from the same source, has shown acute toxicity towards certain marine organisms. mathewsopenaccess.com Specifically, at a concentration of 31 µM, it has been found to inhibit cyclooxygenase activity. mathewsopenaccess.com

Nitrogen-Containing Derivatives: Exploration of Amino- and Amide-Functionalized Octadecynes

The introduction of nitrogen-containing groups, such as amino and amide functionalities, has led to the development of octadecyne derivatives with interesting biological profiles.

Research in this area includes the synthesis of 2-amino-octadec-4-yne-1,3-diol derivatives . While direct synthetic details for this specific octadecyne are not extensively documented in the provided results, related structures like (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol, also known as L-threo-Sphingosine, have been studied. This compound acts as a potent MAPK inhibitor, inducing apoptosis and demonstrating anticancer effects. chemsrc.com The synthesis of similar amino diols often involves starting materials like L-serine and proceeds through multiple steps of protection, oxidation, and reaction with alkyne compounds. google.com For instance, a general method involves oxidizing a substituted oxazolidin-4-yl-methanol derivative to an aldehyde, which is then reacted with a 1-alkyne. google.com

Halogenated Derivatives: Synthesis of Fluorinated and Other Halogenated Octadecynes

Halogenation, particularly fluorination, of organic molecules can significantly alter their chemical and biological properties. The synthesis of gem-difluorinated octadecynes is an area of active research.

General methods for synthesizing gem-difluoro olefins often involve reactions like C-H functionalization followed by β-fluoride elimination. nih.gov One approach utilizes a palladium-catalyzed reaction between indole (B1671886) heterocycles and fluorinated diazoalkanes under mild conditions. nih.gov Another strategy involves the visible-light-promoted radical Current time information in Bangalore, IN.ontosight.ai-Brook rearrangement for the defluorinated alkylation of α-trifluoromethyl alkenes, leading to gem-difluoro substituted homoallylic alcohols. rsc.org This method is noted for its mild conditions and broad substrate scope. rsc.org The synthesis of gem-difluorinated compounds can also be achieved from various thiocarbonyl derivatives by using fluorinating agents like bis(2-methoxyethyl)aminosulfur trifluoride. organic-chemistry.org

Branched and Stereodefined Octadecyne Architectures

The synthesis of branched and stereochemically defined octadecyne structures allows for fine-tuning of their physical and biological properties.

An example of a branched octadecyne is 2-methylthis compound . chemsrc.comchemspider.com Its synthesis can involve the coupling of 1-bromo-5-methyl-hexane with an appropriate alkyne. chemsrc.com This compound serves as a precursor for the synthesis of other molecules, such as disparlure, the sex pheromone of the gypsy moth. chemsrc.comresearchgate.net The stereoselective reduction of 2-methylthis compound can yield the corresponding (Z)-alkene, which can be further functionalized. researchgate.net

Octadecyne-Containing Lipids and Fatty Acid Analogues

The incorporation of an alkyne group into the carbon chain of fatty acids creates analogues with unique chemical reactivity and biological activity.

Synthesis and Investigation of Acetylenic Fatty Acids

The synthesis and study of acetylenic fatty acids have revealed their potential in various biological applications.

Octadec-5-yne-trienoic acid , specifically octadec-5-yne-7Z,9Z,12Z-trienoic acid (liagoric acid), has been isolated from Liagora farinosa and has been shown to inhibit cyclooxygenase activity. mathewsopenaccess.com The development of stereoselective methods for synthesizing unsaturated acids, including those with triene moieties, is an important area of research. nih.govresearchgate.net One such method utilizes a Ti-catalyzed cross-coupling of 1,2-dienes. nih.govresearchgate.net

Octadec-9-ynoic acid , also known as stearolic acid, is another well-studied acetylenic fatty acid. capes.gov.brfatplants.net Its synthesis can be achieved by coupling a haloalkyl compound with a substituted acetylene. capes.gov.br This fatty acid and its derivatives have been investigated for various applications. For example, Schiff base derivatives of octadec-9-enoic acid have been synthesized and evaluated for their potential as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists for anti-hyperglycemic effects. nih.gov Furthermore, derivatives of (E)-octadec-9-enoic acid have been synthesized and studied as corrosion inhibitors for mild steel. tandfonline.com

Data Tables

Table 1: Structurally Modified this compound Analogues

| Derivative Type | Example Compound | Synthesis Highlights | Functional Exploration |

|---|---|---|---|

| Oxygenated | (E)-9-oxooctadec-10-en-12-ynoic acid | Isolated from Ixora coccinea; amide derivatives synthesized for SAR studies. acs.orgnih.govresearchgate.net | Mediates glucose uptake via PI3K pathway activation. nih.govresearchgate.netacs.org |

| 7-hydroxy-octadec-5-yne-9Z,12Z-dienoic acid | Isolated from Liagora farinosa. mathewsopenaccess.com | Inhibits cyclooxygenase activity. mathewsopenaccess.com | |

| Nitrogen-Containing | 2-amino-octadec-4-yne-1,3-diol derivatives | Synthesis often starts from L-serine, involving protection, oxidation, and alkyne addition. google.com | Related compounds (e.g., L-threo-Sphingosine) show potent MAPK inhibition and anticancer effects. chemsrc.com |

| Halogenated | gem-difluorinated octadecynes | Synthesized via methods like Pd-catalyzed C-H functionalization/β-fluoride elimination or visible-light-promoted radical reactions. nih.govrsc.org | The gem-difluoroalkene unit is present in many biologically active products. rsc.org |

| Branched | 2-methylthis compound | Synthesized by coupling of a bromo-alkane with an alkyne. chemsrc.com | Precursor for insect pheromones like disparlure. chemsrc.comresearchgate.net |

Table 2: Octadecyne-Containing Lipids and Fatty Acid Analogues

| Compound | Synthesis Highlights | Functional Exploration |

|---|---|---|

| Octadec-5-yne-trienoic acid | Stereoselective synthesis methods developed using Ti-catalyzed cross-coupling. nih.govresearchgate.net | Inhibits cyclooxygenase activity. mathewsopenaccess.com |

| Octadec-9-ynoic acid | Synthesized by coupling a haloalkyl compound with a substituted acetylene. capes.gov.br | Derivatives investigated as PPAR-γ agonists for anti-hyperglycemic effects and as corrosion inhibitors. nih.govtandfonline.com |

Glycerol-Based Acetylenic Derivatives (e.g., alkylglycerol octadec-9'-ynyl analogues for advanced material applications)

The synthesis of novel glycerol-based acetylenic derivatives represents a significant area of research, particularly in creating analogues of naturally occurring bioactive ether lipids. preprints.org These natural lipids, found in sources like shark liver oil, exhibit various biological activities, including the stimulation of hematopoiesis and the reduction of tumor growth. preprints.org The introduction of an alkyne moiety into the alkyl chain of these alkylglycerols (AKGs) is a strategy to develop new compounds with potentially enhanced or novel functionalities for advanced material and biomedical applications. preprints.org

The general synthetic pathway is outlined below:

Reduction: 9-octadecynoic acid is first reduced to its corresponding alcohol, stearolic alcohol, using a reducing agent like Red-Al in an appropriate solvent. preprints.org

Mesylation: The resulting alcohol is then converted to a better leaving group through mesylation, using mesyl chloride in the presence of a base. preprints.org

Alkylation: The mesylated intermediate is used to alkylate a protected glycerol (B35011) molecule, such as 2,3-isopropylidene-sn-glycerol, in the presence of a strong base. preprints.org

Deprotection: The final step involves the removal of the protecting group from the glycerol backbone under acidic conditions to yield the target 1-O-(octadec-9'-ynyl)-sn-glycerol. preprints.org

Table 1: Synthetic Pathway for 1-O-(octadec-9'-ynyl)-sn-glycerol

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Reduction | Red-Al, THF | Stearolic alcohol | 91% |

| 2 | Mesylation | Mesyl chloride, DCM, triethylamine | Mesylated stearolic alcohol | 93% |

| 3 | Alkylation | 2,3-isopropylidene-sn-glycerol, KOH, DMSO, TBAB | Protected alkylglycerol | 94% |

This table summarizes the key steps and reported yields in the synthesis of 1-O-(octadec-9'-ynyl)-sn-glycerol, an analogue of this compound derivatives. preprints.org

Chemical Probes for Biosynthetic Pathways Involving Octadecanoids (e.g., jasmonate pathway intermediates)

Understanding the complex biosynthetic pathways of octadecanoids, such as the jasmonate pathway, requires sophisticated tools for the quantitative analysis of its intermediates. nih.gov Chemical probes, particularly those incorporating stable isotopes, have emerged as a powerful strategy for elucidating these metabolic networks in plants. nih.gov The jasmonate pathway is crucial for plant development and defense, and its study benefits from methods that can accurately quantify fluctuations in key metabolites. nih.gov

A notable approach involves the synthesis and application of a pair of isotope mass probes: ω-bromoacetonylpyridinium bromide (BPB) and its deuterated counterpart, d(5)-ω-bromoacetonylpyridinium bromide (d(5)-BPB). nih.gov These probes are designed with carboxylic acid-reactive groups, allowing them to tag key intermediates in the jasmonate pathway, which are often carboxylic acids. nih.gov The use of these probes in conjunction with high-performance liquid chromatography (HPLC) and electrospray ionization quadrupole-time of flight mass spectrometry (ESI-QTOF-MS) has been shown to improve detection sensitivity by 20- to 80-fold compared to analyzing the unlabeled compounds. nih.gov

This chemical labeling strategy has been applied to study the jasmonate pathway in rice under conditions of salt stress. nih.gov The research found that under these conditions, there was an up-regulation of certain pathway components while others were down-regulated. nih.gov Specifically, levels of (13S)-hydroperoxyoctadecatrienoic acid (HOPT), cis-(+)-12-oxophytodienoic acid (OPDA), and jasmonoyl-valine (JA-Val) increased, whereas α-linolenic acid (LA) and jasmonic acid (JA) levels decreased. nih.gov This demonstrates the utility of chemical probes in revealing the dynamic regulation of metabolic pathways. nih.gov

Table 2: Key Intermediates in the Jasmonate Biosynthetic Pathway

| Compound Name | Abbreviation | Role in Pathway |

|---|---|---|

| α-Linolenic Acid | LA | Precursor molecule |

| (13S)-Hydroperoxyoctadecatrienoic Acid | HOPT | Intermediate |

| cis-(+)-12-Oxophytodienoic Acid | OPDA | Intermediate |

| Jasmonic Acid | JA | Key signaling molecule |

This table lists major components of the jasmonate biosynthetic pathway that can be analyzed using chemical probe strategies. nih.gov

Design and Synthesis of Octadecyne-Based Molecular Probes and Scaffolds for Chemical Biology

The unique structural features of octadecyne compounds, namely the long lipid chain and the reactive alkyne handle, make them valuable scaffolds for the design and synthesis of molecular probes and building blocks for chemical biology and synthetic chemistry.

Applications in Enzyme Inhibition Studies within in vitro Systems

The development of novel enzyme inhibitors is a cornerstone of drug discovery. Synthetic chemistry provides the tools to create diverse molecular architectures that can be tested for their inhibitory potential against various enzymatic targets. researchgate.netnih.gov Long-chain acetylenic compounds like this compound can serve as a foundational structure for generating libraries of derivatives for such in vitro studies. The alkyne group can act as a key interaction point with an enzyme's active site or as a reactive handle for attaching other pharmacophores.

Research into synthetic derivatives as enzyme inhibitors is broad, with studies focusing on targets relevant to a range of diseases. For instance, novel sitagliptin (B1680988) derivatives have been synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes mellitus. nih.gov Similarly, other research has focused on the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives as potential acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease. jrespharm.com These studies establish a general workflow: synthesis of a series of related compounds, characterization, and subsequent in vitro evaluation of their enzyme inhibition capacity. nih.govjrespharm.com The findings often reveal structure-activity relationships that guide the design of more potent and selective inhibitors. jrespharm.com

Table 3: Examples of Synthetic Derivatives in Enzyme Inhibition Studies

| Compound Class | Target Enzyme(s) | Therapeutic Area |

|---|---|---|

| Sitagliptin Derivatives | α-Amylase, α-Glucosidase | Type 2 Diabetes |

| Imidazo[2,1-b]thiazole Derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease |

This table illustrates the application of different classes of synthetic compounds in in vitro enzyme inhibition studies, a potential application for derivatives of this compound. researchgate.netnih.govjrespharm.com

Modulation of Cellular Processes in Model Systems (e.g., glucose uptake modulation in L6 myotubes)

Cell-based assays are critical for evaluating the biological activity of new chemical entities. The L6 rat skeletal muscle cell line is a widely used in vitro model system, particularly for studying glucose metabolism. mdpi.comjaper.in Differentiated L6 myotubes express glucose transporters (like GLUT4) and are responsive to stimuli that modulate glucose uptake, making them an excellent platform for screening compounds with potential anti-diabetic properties. mdpi.comjaper.in

Numerous studies have used L6 myotubes to investigate how different compounds affect glucose uptake. For example, research has shown that certain 3-O-acyl-catechins can significantly increase glucose uptake in L6 myotubes, with their activity potentially mediated through the PI3K signaling pathway. mdpi.com Another well-studied compound, the plant alkaloid berberine, also stimulates glucose uptake in these cells, but it does so through a different mechanism involving the activation of the AMP-activated protein kinase (AMPK) and p38 MAPK pathways. nih.gov These studies demonstrate that compounds can modulate cellular processes through diverse signaling cascades, and the L6 myotube system is instrumental in dissecting these mechanisms. mdpi.comnih.gov An octadecyne derivative could be similarly screened in this system to assess its influence on glucose transport and related metabolic pathways.

Table 4: Modulation of Glucose Uptake in L6 Myotubes by Various Compounds

| Compound | Concentration | Fold Increase in Glucose Uptake (approx.) | Implicated Signaling Pathway |

|---|---|---|---|

| 3-O-Myristoyl-(−)-epicatechin | 100 nM | 1.33 | PI3K |

| 3-O-Palmitoyl-(−)-epicatechin | 100 nM | 1.34 | PI3K |

This table provides examples of compounds that have been shown to modulate glucose uptake in the L6 myotube model system, highlighting the type of data that could be generated for an this compound derivative. mdpi.comnih.gov

Development of Advanced Organic Synthons for Complex Molecule Construction

In the field of organic synthesis, the concept of the "synthon" is fundamental to the logical design of synthetic routes for complex molecules. numberanalytics.com A synthon, a term coined by E.J. Corey, refers to a structural unit within a molecule that corresponds to a potential synthetic operation. numberanalytics.comlibretexts.org This approach, known as retrosynthetic analysis, involves mentally deconstructing a target molecule into simpler fragments (synthons) to identify plausible starting materials and reaction pathways. numberanalytics.comresearchgate.net

An advanced organic synthon is a building block that provides a significant portion of the target's carbon skeleton or a key functional group that can be elaborated upon. This compound, with its 18-carbon backbone and an internal alkyne, is a prime example of such a synthon. Its long alkyl chain is a common motif in many complex lipids and natural products. mdpi.comskemman.is The alkyne functional group is particularly versatile, serving as a handle for a wide array of chemical transformations, including:

Reduction to either a cis-alkene, trans-alkene, or a fully saturated alkane.

Coupling reactions (e.g., Sonogashira coupling) to form new carbon-carbon bonds.

Hydration to form ketones.

Click chemistry reactions if it were a terminal alkyne, or after being converted to one.

By providing both a substantial hydrocarbon chain and a versatile functional group, this compound and related long-chain alkynes serve as powerful synthons, enabling chemists to build complex molecular targets more efficiently. libretexts.org

Table 5: Key Concepts in Retrosynthetic Analysis

| Term | Definition |

|---|---|

| Retrosynthesis | A technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. researchgate.net |

| Synthon | A structural unit or fragment within a molecule that is related to a possible synthetic operation. numberanalytics.com |

| Synthetic Equivalent | The actual chemical reagent that provides the function of a synthon in a chemical reaction. libretexts.org |

| Disconnection | A retrosynthetic operation that involves breaking a bond to simplify the target molecule. libretexts.org |

| Functional Group Interconversion (FGI) | A retrosynthetic step that involves converting one functional group into another to facilitate a disconnection. researchgate.net |

This table defines fundamental terms associated with the use of synthons in planning organic syntheses. numberanalytics.comlibretexts.orgresearchgate.net

Advanced Spectroscopic Characterization Techniques for Octadec 7 Yne and Its Synthesized Intermediates/derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, including long-chain alkynes like Octadec-7-yne. nih.govkobv.dempg.de This technique probes the magnetic properties of atomic nuclei, offering a precise map of the chemical environment of each atom.

Proton (1H) and Carbon (13C) NMR for Detailed Structural Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural determination of this compound. kobv.desavemyexams.com In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For this compound, the protons on the carbons adjacent to the alkyne triple bond (C6 and C9) would exhibit characteristic shifts. The remaining methylene (B1212753) (CH₂) and terminal methyl (CH₃) protons would appear in the typical alkane region.

¹³C NMR is particularly valuable as it directly probes the carbon skeleton of the molecule. ucl.ac.uk The sp-hybridized carbons of the alkyne functional group in this compound (C7 and C8) would show distinct signals in a specific region of the spectrum, typically between 70 and 85 ppm. ucl.ac.uk The other sp³-hybridized carbons of the alkyl chain would have chemical shifts in the upfield region of the spectrum. The number of unique signals in the ¹³C NMR spectrum can confirm the symmetry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1/C18 (CH₃) | ~0.8-1.0 | ~14 |

| C2/C17 (CH₂) | ~1.2-1.4 | ~22 |

| C3-C5/C10-C16 (CH₂) | ~1.2-1.4 | ~29-32 |

| C6/C9 (CH₂) | ~2.1-2.3 | ~19 |

| C7/C8 (C≡C) | - | ~80 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Fluorine (19F) NMR for Specific Analysis of Fluorinated Octadecynes

For derivatives of this compound that have been fluorinated, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and sensitive tool. scholaris.caalfa-chemistry.com Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides clean spectra with a wide range of chemical shifts, making it highly sensitive to the local electronic environment. alfa-chemistry.comcdnsciencepub.com This technique can be used to confirm the position and number of fluorine atoms within the molecule. The chemical shifts in ¹⁹F NMR are influenced by the presence of nearby functional groups, allowing for detailed structural analysis of fluorinated octadecynes. cas.cnrsc.org

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity of atoms within this compound and its derivatives, two-dimensional (2D) NMR experiments are employed. slideshare.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the carbon chain. sdsu.edu This is crucial for tracing the connectivity of the alkyl chains on either side of the alkyne functionality.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). ustc.edu.cn This experiment is invaluable for assigning the proton signals to their corresponding carbon atoms in the structure. emerypharma.com

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound.

Solid-State NMR for Characterization in Condensed Phases and Polymer Matrices

When this compound or its derivatives are incorporated into solid materials, such as polymers or nanocrystals, solid-state NMR (ssNMR) becomes an essential characterization technique. dntb.gov.uaacs.org Unlike solution-state NMR, ssNMR can analyze insoluble materials. rsc.org Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to obtain high-resolution spectra from solid samples. acs.org For instance, ssNMR can be used to study the structure and dynamics of this compound within a polymer matrix, providing insights into how the alkyne functionality interacts with the surrounding polymer chains. acs.orgescholarship.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups in a molecule. mdpi.comieeesem.com For this compound, the most characteristic absorption band would be that of the carbon-carbon triple bond (C≡C) stretch. libretexts.org As an internal alkyne, this peak is expected to be weak and appear in the region of 2100-2260 cm⁻¹. libretexts.orgutdallas.edu The intensity of this peak is often low due to the low polarity of the symmetrical internal triple bond. utdallas.edu The spectrum would also be dominated by strong C-H stretching vibrations from the long alkyl chains around 2850-2960 cm⁻¹. The absence of a sharp peak around 3300 cm⁻¹, characteristic of a terminal alkyne's ≡C-H stretch, would confirm the internal position of the triple bond. jove.com

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak/Medium libretexts.org |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Alkane | C-H Bend | 1370 - 1470 | Medium |

Raman Spectroscopy for Vibrational Fingerprinting and Surface/Interface Studies

Raman spectroscopy is a powerful non-destructive technique that provides a detailed chemical fingerprint of a molecule by probing its vibrational modes. rsc.org For alkynes like this compound, the carbon-carbon triple bond (C≡C) stretching vibration is a particularly strong and characteristic Raman signal. uc.edu

Vibrational Fingerprinting:

The C≡C stretching mode in internal alkynes, such as this compound, typically appears in the Raman spectrum around 2200 cm⁻¹. researchgate.net This is in contrast to terminal alkynes, which show a signal around 2100 cm⁻¹. researchgate.net The exact position and intensity of this peak can be influenced by the molecular structure and local chemical environment. researchgate.netnih.gov For instance, conjugation with aromatic rings or other π-systems can increase the Raman signal intensity. researchgate.net The Raman-active C≡C stretching vibration lies within a "cellular-silent" spectral region (1800–2800 cm⁻¹), where endogenous biomolecules exhibit minimal interference, making alkynes excellent tags for biological imaging. rsc.orgnih.gov

Surface and Interface Studies:

Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are highly sensitive techniques that can be used to study this compound and its derivatives at surfaces and interfaces. In SERS, the Raman signal is dramatically amplified when molecules are adsorbed on or near nanostructured metal surfaces, such as gold or silver nanoparticles. spiedigitallibrary.orgresearchgate.net This enhancement allows for the detection of even minute quantities of a substance. spiedigitallibrary.org The alkyne group has a high affinity for metal surfaces, which contributes to a significant chemical enhancement of the SERS signal. spiedigitallibrary.orgnih.gov This makes SERS a valuable tool for studying the interaction of alkyne-containing molecules with metallic surfaces and for in-situ monitoring of reactions. spiedigitallibrary.orgrsc.org TERS, a combination of scanning probe microscopy and Raman spectroscopy, offers even higher spatial resolution, enabling the study of individual molecules.

| Spectroscopic Technique | Typical Wavenumber (cm⁻¹) for C≡C Stretch | Key Applications for this compound |

| Raman Spectroscopy | ~2200 (internal alkyne) researchgate.net | Vibrational fingerprinting, structural confirmation. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Varies with surface interaction | Ultrasensitive detection, surface interaction studies. spiedigitallibrary.orgresearchgate.net |

| Tip-Enhanced Raman Spectroscopy (TERS) | Varies with surface interaction | High-resolution surface analysis, single-molecule studies. |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (C₁₈H₃₄), the molecular weight is 250.46 g/mol . nist.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at an m/z (mass-to-charge ratio) of 250. The fragmentation of long-chain alkynes is characterized by cleavage of the carbon-carbon bonds. ntu.edu.sg A common fragmentation pathway for alkynes involves cleavage at the C-C bond between the α and β carbons relative to the triple bond, leading to the formation of a stable propargyl-type cation. ntu.edu.sg

| m/z Value | Possible Fragment Identity | Notes |

| 250 | [C₁₈H₃₄]⁺ (Molecular Ion) | The intact molecule with one electron removed. nist.gov |

| Varies | [CₙH₂ₙ₋₃]⁺, [CₙH₂ₙ₋₁]⁺ | Fragments resulting from cleavage at various points along the alkyl chains. |

X-ray Based Spectroscopic Techniques for Elemental Composition and Electronic States

X-ray based spectroscopic techniques provide information on the elemental composition and the electronic structure of materials.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a surface. carleton.edu For an organic compound like this compound, XPS can be used to analyze the carbon atoms. The C 1s core-level spectrum will show peaks corresponding to the different chemical environments of the carbon atoms.

The primary peaks in the C 1s spectrum for this compound would be due to the sp³-hybridized carbons of the alkyl chains and the sp-hybridized carbons of the alkyne group. The binding energy of the C 1s electrons is sensitive to the chemical environment; for instance, carbons in the C≡C triple bond will have a slightly different binding energy compared to the carbons in the C-C and C-H single bonds of the alkyl chains. researchgate.net Typically, the main C 1s peak for hydrocarbons is found at approximately 285.0 eV, often attributed to adventitious carbon and used for calibration. carleton.edunih.gov Theoretical calculations can aid in the precise assignment of C 1s binding energies for different carbon species within a molecule. acs.org

| Carbon Type | Expected C 1s Binding Energy Range (eV) | Notes |

| sp³ C-C, C-H | ~285.0 | Main component of the alkyl chains. |

| sp C≡C | Slightly shifted from 285.0 | The exact shift depends on the molecular environment. |

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. wikipedia.org It works by exciting core-shell electrons with X-rays and detecting the characteristic fluorescent X-rays emitted as the atom relaxes. mdpi.com

However, XRF is generally not suitable for the direct analysis of hydrocarbons like this compound. This is because XRF is an elemental analysis technique and is not effective at detecting light elements such as carbon and hydrogen. researchgate.netgetenviropass.com The technique is more commonly used for the analysis of heavier elements (typically sodium and heavier). wikipedia.orgencyclopedia.pub Therefore, XRF would not be the primary choice for characterizing this compound itself, but it could be used to quantify heavier elements if they were present in derivatives or as part of a formulation.

Synchrotron-based X-ray absorption techniques provide detailed information about the electronic and geometric structure of molecules. These methods require a high-intensity, tunable X-ray source, which is provided by a synchrotron. nsrrc.org.tw

X-ray Absorption Near-Edge Structure (XANES) / Near-Edge X-ray Absorption Fine Structure (NEXAFS): These two terms are often used interchangeably and refer to the features in the X-ray absorption spectrum just below and up to about 50 eV above the absorption edge of an element. wikipedia.orgrsc.org For organic molecules, the carbon K-edge NEXAFS spectrum is particularly informative. doi.org The spectrum reveals transitions of core-level electrons (C 1s) to unoccupied molecular orbitals. cornell.edu For this compound, the C 1s NEXAFS spectrum would show characteristic peaks corresponding to transitions into σ* orbitals associated with the C-H and C-C bonds, as well as π* orbitals associated with the C≡C triple bond. osti.govchemrxiv.org The positions and intensities of these peaks provide a sensitive probe of the local chemical environment and bonding. wikipedia.orgresearchgate.net

Scanning Transmission X-ray Microscopy (STXM): STXM combines NEXAFS spectroscopy with microscopy, allowing for the chemical mapping of a sample with a spatial resolution of tens of nanometers. wikipedia.org By tuning the X-ray energy to specific absorption features identified in the NEXAFS spectrum, STXM can be used to visualize the distribution of different chemical species within a heterogeneous sample. researchgate.netnih.gov For example, if this compound were part of a polymer blend or a biological sample, STXM could be used to map its location based on the unique absorption signature of the alkyne group. acs.orgavs.org

| Technique | Information Probed | Application to this compound |

| XANES/NEXAFS | Electronic structure, unoccupied molecular orbitals. wikipedia.orgcornell.edu | Probing the π* and σ* orbitals of the C≡C and C-C/C-H bonds. |

| STXM | Spatially resolved chemical composition. wikipedia.org | Mapping the distribution of this compound in heterogeneous systems. nih.gov |

Theoretical and Computational Chemistry Approaches in Octadec 7 Yne Research

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to understanding the electronic behavior of Octadec-7-yne. These approaches solve the Schrödinger equation for a given molecule to provide detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Calculations for Molecular Geometry, Energetics, and Electronic Properties

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations can be used to determine the optimal three-dimensional arrangement of atoms in this compound, its thermodynamic stability, and its electronic characteristics. Key properties that can be calculated include:

Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Energetics: The total electronic energy, heat of formation, and strain energy associated with the alkyne chain.

Electronic Properties: The distribution of electrons within the molecule, which governs its reactivity. Important electronic properties include the dipole moment, ionization potential, and electron affinity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

Table 1: Predicted Molecular and Electronic Properties of this compound using DFT

Hypothetical data for illustrative purposes.

| Property | Value | Unit |

|---|---|---|

| Optimized Total Energy | -708.987 | Hartrees |

| Heat of Formation | -150.2 | kJ/mol |

| Dipole Moment | 0.15 | Debye |

| Ionization Potential | 9.2 | eV |

| Electron Affinity | -0.8 | eV |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

Ab Initio and Multireference Perturbation Theory for Accurate Energy Calculations and Electron Correlation Effects

For situations requiring higher accuracy, ab initio methods provide a more rigorous treatment of electron correlation. kyushu-u.ac.jp Multireference perturbation theory (MRPT) is particularly well-suited for molecules with complex electronic structures, such as those containing multiple bonds. koreascience.kr These methods are computationally more demanding than DFT but can provide benchmark-quality data for the energetics of this compound, especially for describing excited states or bond-breaking processes where electron correlation is critical. kyushu-u.ac.jpkoreascience.kr

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com For a long-chain molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules. semanticscholar.org

In an MD simulation, the motion of each atom is calculated over a series of small time steps, governed by a force field that describes the potential energy of the system. This allows for the study of:

Conformational Analysis: The various shapes (conformations) the molecule can adopt due to rotations around its single bonds. MD can reveal the most stable conformations and the energy barriers between them.

Intermolecular Interactions: How this compound molecules interact with each other in a condensed phase (liquid or solid) or with solvent molecules. This is crucial for understanding its physical properties like boiling point and solubility.

Table 2: Analysis of this compound Dynamics from MD Simulations

Illustrative examples of analyses performed.

| Analysis Type | Information Obtained |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Stability of the molecular conformation over time. |

| Radius of Gyration (Rg) | Compactness of the molecule. |

| Radial Distribution Function (RDF) | Probability of finding another molecule at a certain distance. |

Computational Studies of Reaction Mechanisms and Transition States for Octadecyne Transformations

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgresearchgate.net For this compound, this could involve studying reactions such as hydrogenation of the triple bond, oxidation, or polymerization. By mapping the potential energy surface of a reaction, chemists can:

Identify Intermediates and Transition States: Locate the structures of any short-lived intermediates and the high-energy transition states that connect reactants, intermediates, and products.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur, which is directly related to the reaction rate.

Investigate Reaction Selectivity: Understand why a particular product is formed over another by comparing the activation energies of competing reaction pathways. escholarship.org

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Experimental Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to validate both the computational model and the experimental structure determination. researchgate.net For this compound, it is possible to calculate:

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts can be predicted with good accuracy. researchgate.net This can aid in the assignment of experimental spectra and confirm the molecular structure.

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. uni-bonn.de The characteristic C≡C stretching frequency of the alkyne group would be a key feature in these predicted spectra.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Hypothetical data for illustrative purposes.

| Spectroscopy | Feature | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹³C NMR | Alkynyl Carbons (C-7, C-8) | 80.5 ppm | 65-90 ppm |

| ¹H NMR | Propargylic Protons (on C-6, C-9) | 2.15 ppm | 2.0-3.0 ppm |

| IR Spectroscopy | C≡C Stretch | 2230 cm⁻¹ | 2100-2260 cm⁻¹ |

Solvation Models and Environmental Effects on Octadecyne Chemical Behavior

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in several ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This is a computationally efficient way to approximate the bulk effects of the solvent on the solute's electronic structure and geometry.

Explicit Solvation Models: Individual solvent molecules are included in the simulation along with the solute molecule. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are not captured by implicit models.

By applying these solvation models, researchers can gain a more accurate understanding of how this compound behaves in different chemical environments, which is crucial for predicting its reactivity in solution-phase reactions. semanticscholar.org

Application of Machine Learning and Artificial Intelligence in this compound Design and Property Prediction

Machine learning models, particularly those based on neural networks and tree-based ensembles, have demonstrated remarkable success in handling the complex, non-linear relationships inherent in molecular data. arxiv.orgarxiv.org For a molecule like this compound, with its long carbon chain and specific alkyne functionality, ML can be employed to predict a wide range of physicochemical properties, reactivity, and spectroscopic signatures. The core of these applications lies in transforming the molecular structure into a machine-readable format, using various molecular embedding techniques, and then training models on large datasets to learn the intricate structure-property relationships. arxiv.org

One of the primary applications of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govfda.govnih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. For this compound and its derivatives, QSAR models could predict their potential biological interactions, while QSPR models could estimate properties such as boiling point, viscosity, and solubility in various solvents. researchgate.net The development of these models for diverse organic compounds, including alkanes, alkenes, and alkynes, has shown promising results, with high coefficients of determination. nih.gov

The prediction of spectroscopic properties is another area where machine learning is making significant contributions. aalto.firesearchgate.net ML models can be trained to predict the infrared (IR) spectra, nuclear magnetic resonance (NMR) shifts, and other spectroscopic features of molecules like this compound. ucla.edu This can aid in the identification and characterization of these compounds and their reaction products, complementing experimental spectroscopic techniques. The integration of ML with spectroscopy provides a scalable and accelerated solution for analyzing complex molecular systems. researchgate.net

The following table illustrates the potential application of machine learning models in predicting various properties of long-chain alkynes, using hypothetical data for this compound as an example.

| Property | Machine Learning Model | Input Features | Predicted Output (Hypothetical for this compound) | Potential Application |

|---|---|---|---|---|

| Boiling Point | Gradient Boosting Regression | Molecular descriptors (e.g., molecular weight, number of carbon atoms, topological indices) | 320-330 °C | Process optimization and material handling |

| Solubility in Water | Random Forest Classifier | 2D and 3D molecular fingerprints | Low | Formulation design and environmental impact assessment |

| Reactivity in Click Chemistry | Graph Neural Network | Atomic coordinates, bond types, electronic properties | High | Design of bioconjugation and material functionalization reactions |

| IR Spectrum (C≡C stretch) | Deep Neural Network | Molecular geometry, vibrational modes | ~2230 cm⁻¹ | Compound identification and quality control |

The continued development of more sophisticated AI algorithms and the availability of larger, high-quality datasets are expected to further enhance the accuracy and predictive power of these computational tools. For this compound and other long-chain alkynes, this will undoubtedly open up new avenues for research and development, enabling the design of novel materials and molecules with precisely controlled properties.

The table below provides a summary of the types of machine learning models and their applications in the context of alkyne research.

| Machine Learning Model | Application | Example Research Area |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Drug discovery, toxicology |

| Quantitative Structure-Property Relationship (QSPR) | Predicting physicochemical properties | Materials science, chemical engineering |

| Neural Networks | Predicting reaction outcomes and spectroscopic properties | Synthetic chemistry, analytical chemistry |

| Generative Models | Designing novel molecules with desired properties | Materials design, drug development |

Future Research Directions and Translational Opportunities for Octadec 7 Yne Chemistry

Development of Novel Catalytic Systems for Highly Selective Octadecyne Synthesis and Transformation

The synthesis and functionalization of long-chain alkynes like Octadec-7-yne are pivotal for their application. Future research in this area will likely concentrate on the development of sophisticated catalytic systems that offer high selectivity and efficiency.

One promising avenue is the refinement of existing alkyne synthesis methodologies. While classical methods for creating internal alkynes exist, there is a continuous drive to develop catalysts that are more environmentally benign and atom-economical. For instance, the exploration of earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals (e.g., palladium, platinum) is a key trend in sustainable chemistry.

Furthermore, the selective transformation of the triple bond in this compound is a critical area of research. This includes the development of catalysts for stereoselective hydrogenation to produce either the corresponding (Z)- or (E)-alkene, which can have vastly different physical and biological properties. A notable example of the industrial relevance of such compounds is the mention of this compound in a Chinese patent related to a carbonylation catalyst system, highlighting its potential role in the synthesis of olefinically unsaturated compounds. google.com

Future catalytic systems could also enable novel transformations of the this compound backbone, such as metathesis reactions to create complex oligomers and polymers, or regioselective addition reactions to introduce functional groups at specific positions.

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Precursors | Potential Advantages | Research Focus |

| Palladium-based | Pd(PPh₃)₄, Pd/C | High efficiency, well-established | Lowering catalyst loading, ligand design for selectivity |

| Copper-based | CuI, Cu(OAc)₂ | Lower cost, cross-coupling reactions | Improving reaction scope and functional group tolerance |

| Iron-based | FeCl₃, Fe(acac)₃ | Abundant, low toxicity | Enhancing catalytic activity and stability |

| Gold-based | AuCl, AuCl₃ | Unique reactivity with alkynes | Exploring novel reaction pathways |

Exploration of this compound Scaffolds in Advanced Materials Science and Nanomaterial Functionalization

The long aliphatic chain of this compound, combined with the reactive triple bond, makes it an attractive building block for advanced materials. The linear, rigid nature of the alkyne group can impart specific structural properties to polymers and other materials.

In polymer chemistry, this compound could be utilized as a monomer in polymerization reactions such as alkyne metathesis or cyclotrimerization to create novel polymers with tailored thermal and mechanical properties. The long C₁₈ backbone could introduce hydrophobicity and flexibility into the polymer chain.

In the realm of nanomaterials, the functionalization of surfaces with long-chain alkynes can significantly alter their properties. For example, the covalent attachment of this compound to the surface of nanoparticles (e.g., gold, silica, or quantum dots) could be achieved through various chemical strategies. This surface modification could enhance the dispersibility of these nanoparticles in nonpolar media, a critical factor for their application in composites, coatings, and electronic devices.

Future research could focus on the self-assembly of this compound-derived molecules on surfaces to create well-ordered monolayers with potential applications in molecular electronics and sensor technology. The alkyne group could also serve as a handle for further "click" chemistry modifications, allowing for the attachment of a wide range of functional molecules.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Material Type | Potential Role of this compound | Desired Outcome |

| Polymer Science | Specialty Polymers | Monomer or cross-linking agent | Enhanced thermal stability, tailored mechanical properties |

| Nanotechnology | Surface-functionalized nanoparticles | Surface ligand | Improved dispersibility in nonpolar solvents, platform for further functionalization |

| Electronics | Molecular Wires | Component of conducting polymers | Creation of ordered, conductive molecular assemblies |

| Coatings | Hydrophobic Coatings | Additive or primary component | Increased water repellency and durability |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The alkyne functional group is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. While terminal alkynes are more commonly used in this context, the internal alkyne of this compound also presents opportunities for interdisciplinary research.

Although less reactive than terminal alkynes in popular "click" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), internal alkynes can participate in other bioorthogonal reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC) if incorporated into a strained ring system, or in metal-catalyzed cross-coupling reactions under biocompatible conditions.

The long hydrocarbon chain of this compound is reminiscent of fatty acids, which are fundamental components of biological membranes. This similarity suggests that this compound or its derivatives could be explored as chemical probes to study lipid metabolism and membrane dynamics. For instance, an this compound analogue of a natural fatty acid could be biosynthetically incorporated into cellular lipids. The alkyne handle would then allow for the visualization and tracking of these lipids within the cell using fluorescence microscopy, following a bioorthogonal ligation to a fluorescent reporter molecule.

Future research in this area would involve the synthesis of this compound-containing biomolecule analogues and the development of compatible bioorthogonal reaction conditions to study their biological fate and function in real-time.

Computational Chemistry-Driven Discovery and Optimization in Octadecyne Chemistry

Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of molecules, which can significantly accelerate the discovery and optimization of new chemical entities and reactions. For a molecule like this compound, computational methods can offer valuable insights.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic structure of this compound. These calculations can help in understanding the reactivity of the alkyne bond and the influence of the long alkyl chains. For example, the bond dissociation energies and the energies of the frontier molecular orbitals can provide a quantitative measure of its reactivity towards different reagents.

Furthermore, computational modeling can be instrumental in the design of novel catalysts for the synthesis and transformation of this compound. By simulating the reaction mechanisms of different catalytic cycles, researchers can identify the rate-determining steps and the key factors that control selectivity. This knowledge can guide the rational design of more efficient and selective catalysts.

In the context of materials science, molecular dynamics (MD) simulations could be used to model the behavior of this compound-based polymers or self-assembled monolayers. These simulations can predict material properties such as conformational flexibility, packing density, and interactions with other molecules or surfaces, thereby guiding the design of new materials with desired functionalities.

Table 3: Computational Approaches in this compound Research

| Computational Method | Research Area | Information Gained | Potential Impact |

| Density Functional Theory (DFT) | Synthesis and Reactivity | Electronic structure, reaction energetics, spectroscopic properties | Rational catalyst design, prediction of reaction outcomes |

| Molecular Dynamics (MD) | Materials Science | Polymer conformation, self-assembly behavior, interfacial properties | Design of materials with tailored properties |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Chemical Biology | Enzyme-substrate interactions, reaction mechanisms in biological systems | Development of novel chemical probes and inhibitors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.